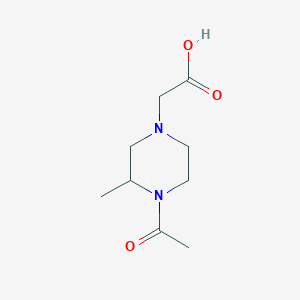

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

Description

BenchChem offers high-quality (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-acetyl-3-methylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-7-5-10(6-9(13)14)3-4-11(7)8(2)12/h7H,3-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJONWHZLERQGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical characteristics of acetyl-methyl-piperazine derivatives

[1][2][3]

Executive Summary

The acetyl-methyl-piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antipsychotics, antihistamines, and antifungal agents.[1] Its core value lies in the unique duality of its nitrogen atoms: the N1-acetyl group acts as a hydrogen bond acceptor with planar amide geometry, while the N4-methyl group functions as a basic center with tunable ionization properties.[1]

This guide provides a rigorous technical analysis of 1-acetyl-4-methylpiperazine (CAS 60787-05-5) , the archetype of this class.[1] It synthesizes experimental data with structural logic to aid researchers in lead optimization and formulation.

Molecular Architecture & Electronic Properties[1]

The physicochemical behavior of acetyl-methyl-piperazine derivatives is governed by the electronic distinctness of the two nitrogen atoms within the six-membered ring.[1]

Structural Dynamics

-

N1 (Amide Nitrogen): The acetyl group confers

character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen. This results in a planar geometry at N1 and negates its basicity. -

N4 (Amine Nitrogen): The methyl-substituted nitrogen retains

hybridization and a pyramidal geometry.[1] It remains the sole basic center of the molecule, capable of protonation at physiological pH. -

Conformation: The piperazine ring predominantly adopts a chair conformation . The N1-acetyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, though the partial double bond character restricts rotation, creating distinct NMR environments for the ring protons.

Electronic Distribution Diagram

The following diagram illustrates the resonance stabilization at N1 and the protonation site at N4.

Figure 1: Electronic differentiation between the amide (N1) and amine (N4) termini.

Physicochemical Characteristics

The following data focuses on 1-acetyl-4-methylpiperazine , the primary derivative used as a building block.

Key Physical Parameters[2]

| Property | Value / Range | Context & Implications |

| CAS Number | 60787-05-5 | Unique identifier.[1][2][3][4][5][6][7][8] |

| Molecular Weight | 142.20 g/mol | Fragment-like; favorable for CNS penetration.[1] |

| Physical State | Liquid | Colorless to light yellow oil at STP. |

| Boiling Point | >200°C (atm) | High boiling point due to polarity. (Lit: ~168°C at reduced pressure). |

| Density | 1.017 ± 0.06 g/cm³ | Slightly denser than water due to the amide functionality. |

| pKa (Basic) | 7.0 – 7.9 | Lower than N-methylpiperazine (9.[1]0) due to the electron-withdrawing acetyl group.[1] |

| LogP | -0.5 to -0.2 | Hydrophilic.[1] Requires salt formation or lipophilic tails for membrane permeability. |

| Solubility | Miscible | Highly soluble in water, ethanol, and DCM; immiscible in hexanes. |

Solubility & Lipophilicity Profile

The negative LogP indicates inherent hydrophilicity. In drug design, this moiety is often used to improve aqueous solubility of lipophilic scaffolds.

-

pH Dependence: At pH < 6.0, the N4 nitrogen is fully protonated, drastically increasing aqueous solubility (>100 mg/mL).

-

Formulation: Free base is a liquid; typically handled as a hydrochloride (HCl) or dihydrochloride salt for solid-state stability.[1]

Spectroscopic Fingerprinting

Identification of acetyl-methyl-piperazine derivatives relies on distinguishing the two methyl signals (acetyl vs. N-methyl) and the splitting of the piperazine ring protons.[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Acetyl-CH | 2.08 – 2.10 | Singlet (s) | 3H | Distinct sharp singlet characteristic of acetamides.[1] |

| N-Methyl | 2.28 – 2.32 | Singlet (s) | 3H | Upfield from acetyl; typical of N-alkyl groups.[1] |

| Ring H (N4 side) | 2.35 – 2.45 | Triplet/Multiplet | 4H | Protons adjacent to the basic amine. |

| Ring H (N1 side) | 3.45 – 3.60 | Triplet/Multiplet | 4H | Deshielded by the amide carbonyl anisotropy. |

Mass Spectrometry (GC-MS / LC-MS)[1]

-

Molecular Ion (

): 142 m/z. -

Base Peak: Often 99 m/z (Loss of acetyl group:

) or 70 m/z (Piperazine ring fragmentation).[1] -

Fragmentation Pattern: The acetyl group is labile under electron impact (EI), leading to a characteristic loss of 43 Da (

).

Synthesis & Impurity Profiling[1]

Understanding the synthetic origin is crucial for controlling impurities in pharmaceutical intermediates.

Synthetic Pathways

Two primary routes exist, each with distinct impurity profiles.

Figure 2: Primary synthetic routes and potential impurities.[1]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: Determine the ionization constant of the N4-nitrogen to predict physiological charge state.

-

Preparation: Dissolve 50 mg of the derivative in 20 mL of degassed water (0.1 M ionic strength with KCl).

-

Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.1 N HCl using an automated titrator. Add titrant in 10

L increments. -

Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa.

-

Expected Result: A single inflection point around pH 7.5.

-

Validation: If a second inflection is seen < pH 2, it indicates the amide (unlikely) or impurities.

-

LogP Measurement (Shake-Flask Method)

Objective: Quantify lipophilicity for ADME prediction.

-

System: n-Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Saturate octanol with buffer and buffer with octanol for 24 hours.

-

Procedure:

-

Dissolve compound in the aqueous phase (known concentration,

). -

Add equal volume of octanol.

-

Shake vigorously for 1 hour; centrifuge to separate phases.

-

-

Quantification: Analyze the aqueous phase via HPLC-UV (210 nm).

-

Calculation:

[1]

References

-

PubChem. (2025).[3] 1-Acetyl-4-methylpiperazine (Compound Summary). National Library of Medicine. [Link][1]

-

Khalili, F., Henni, A., & East, A. L. (2009).[9][10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][10] Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]

-

Cheméo. (2025).[3][11] Chemical Properties of 1-Acetyl-4-methylpiperazine.[Link][1]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1-Acetyl-4-methylpiperazine | C7H14N2O | CID 550758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. 1-(4-Methylpiperazin-1-yl)ethanone , 97% , 60787-05-5 - CookeChem [cookechem.com]

- 6. biosynce.com [biosynce.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(4-Methyl-1-piperazinyl)ethanone | CAS#:60787-05-5 | Chemsrc [chemsrc.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in Aqueous and Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these properties, solubility is a critical determinant of a drug's ultimate success.[1][2] It governs the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and impacts the reliability of in vitro screening data.[1] For a drug to be absorbed, it must first be in solution at the site of absorption.[1][2] Consequently, a thorough understanding and characterization of a compound's solubility profile in various aqueous and organic media is a cornerstone of preformulation and a prerequisite for rational formulation design.[3]

This guide provides a comprehensive framework for characterizing the solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid , a novel piperazine derivative. In the absence of established public data for this specific molecule, this document serves as a predictive analysis and a practical "how-to" manual for researchers. We will delve into the predicted physicochemical properties based on its structure, provide detailed, field-proven protocols for experimental solubility determination, and discuss the interpretation of the resulting data.

Physicochemical Profile and Predicted Solubility Behavior

The structure of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid incorporates several functional groups that will dictate its solubility. A systematic analysis of these groups allows for an educated prediction of its behavior in different solvent systems.

-

The Piperazine Core: The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties.[4][5] As a six-membered ring with two nitrogen atoms, it is a diprotic base.[6][7] The basicity of the nitrogen atoms (pKa values) is crucial, as it determines the extent of ionization at a given pH.[6] The presence of these basic nitrogens generally enhances aqueous solubility, especially at acidic pH where they will be protonated.[7]

-

The Carboxylic Acid Group (-COOH): This is an acidic functional group. Its presence introduces a site for deprotonation at neutral to alkaline pH, forming a carboxylate anion. This ionization dramatically increases aqueous solubility.[8][9]

-

The Acetyl Group (-C(O)CH₃): The acetyl group is a polar, non-ionizable group. While it can accept a hydrogen bond, it also introduces some lipophilic character.[8] Its impact on aqueous solubility will be a balance between its polarity and its hydrocarbon content.

-

The Methyl Group (-CH₃): The methyl group on the piperazine ring is a small, nonpolar, lipophilic group. It will slightly decrease aqueous solubility and increase solubility in organic solvents.

Overall Prediction: (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is an amphoteric molecule, possessing both a basic piperazine moiety and an acidic carboxylic acid group. This amphoterism suggests a U-shaped solubility-pH profile, with higher solubility at both low and high pH values and a minimum solubility at its isoelectric point. The molecule contains hydrogen bond donors and acceptors, which should facilitate interaction with polar solvents like water.[10] However, the overall solubility will be a complex interplay of these factors. For structurally similar compounds like (4-Acetyl-piperazin-1-yl)-acetic acid (without the 3-methyl group), a high melting point (164 - 167°C) is reported, which can sometimes correlate with lower solubility.[11]

Experimental Determination of Solubility: A Two-Tiered Approach

A comprehensive understanding of a compound's solubility requires differentiating between two key measurements: kinetic and thermodynamic solubility.[12]

-

Kinetic Solubility: This is the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[12][13] It is a measure of a compound's propensity to remain in a supersaturated solution and is often used in high-throughput screening during early discovery.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with an excess of the most stable solid form of the compound.[12] This is the gold standard for preformulation and is critical for understanding the behavior of the drug in vivo.[15]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic solubility.[12][15][16]

Objective: To determine the equilibrium solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in various aqueous and organic solvents.

Materials:

-

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer

-

Calibrated pH meter

-

Solvents:

-

Aqueous: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 and 7.4 phosphate buffers.

-

Organic: Methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane.

-

Procedure:

-

Preparation: Add an excess amount of solid (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid to a series of vials. The excess should be clearly visible.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Shake for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[15]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, centrifuge the sample and/or filter it through a 0.22 µm syringe filter.

-

Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

-

pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[15]

Data Presentation:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Final pH (for aqueous) |

| Purified Water | 25 | |||

| pH 1.2 Buffer | 37 | |||

| pH 7.4 Buffer | 37 | |||

| Ethanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A |

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This method is a rapid, medium-throughput assay ideal for early-stage assessment.[17][18]

Objective: To determine the kinetic solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in an aqueous buffer.

Materials:

-

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microplate reader with absorbance measurement capabilities (e.g., at 620 nm)

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.[17][18]

-

Turbidity Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[17][18]

-

Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation. This can be defined as the point where the absorbance is a certain fold-change above the background.[17]

Visualizing the Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Selection of Organic Solvents

The choice of organic solvents for solubility studies is critical for understanding a compound's behavior in various stages of drug development, from synthesis and purification to the formulation of non-aqueous delivery systems.[19] A range of solvents with varying polarities and hydrogen bonding capabilities should be selected.

Recommended Organic Solvents for Screening:

| Solvent Class | Example Solvents | Rationale |

| Protic | Methanol, Ethanol | Capable of hydrogen bonding; often used in formulations. |

| Dipolar Aprotic | Acetonitrile, DMSO | Polar but do not donate hydrogen bonds; common in synthesis and analysis. |

| Nonpolar Aprotic | Dichloromethane, Ethyl Acetate | Represent a range of lower polarity environments. |

Interpreting the Data: Building a Comprehensive Profile

The collected data should be synthesized to build a holistic understanding of the solubility of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.

-

Aqueous Solubility Profile: Plotting the thermodynamic solubility against pH will reveal the pH-dependent solubility profile. For this amphoteric compound, a "U" shaped curve is expected. The lowest point on this curve represents the intrinsic solubility of the neutral species.

-

Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility suggests a high propensity for the compound to form supersaturated solutions. This can be advantageous for oral absorption but may also pose a risk of precipitation in vivo.

-

Organic Solvent Solubility: This data provides insights into the compound's polarity and can guide the selection of solvents for crystallization, purification, and potential formulation in lipid-based systems.

Conclusion

While specific experimental data for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is not yet publicly available, a robust and predictive understanding of its solubility profile can be established through a systematic analysis of its chemical structure and the application of standardized experimental protocols. This guide provides the necessary framework for researchers to thoroughly characterize the aqueous and organic solubility of this and other novel piperazine derivatives. By employing the detailed thermodynamic and kinetic methodologies outlined herein, drug development professionals can generate the critical data needed to assess the developability of new chemical entities, mitigate risks associated with poor solubility, and make informed decisions on the path to creating effective and safe medicines.

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. (2020, December 24). Retrieved from [Link]

-

1.6: Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts. Retrieved from [Link]

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem - Industrial Chemical Manufacturers. (2024, May 6). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]

-

Pharmaceutical preformulation - Clinical Gate. (2015, February 8). Retrieved from [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. Retrieved from [Link]

-

Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]

-

Why Do Functional Groups Determine The Properties Of Organic Molecules? | RevisionDojo. (2025, December 7). Retrieved from [Link]

-

Functional group - Wikipedia. (n.d.). Retrieved from [Link]

-

(4-ACETYL-PIPERAZIN-1-YL)-ACETIC ACID - 705941-45-3 - XCHEMI. (n.d.). Retrieved from [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15). Retrieved from [Link]

-

Piperazines – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Functional group statistics and aqueous solubilities of biological... - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Chapter - IAPC-OBP. (n.d.). Retrieved from [Link]

-

Turbidimetric Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved from [Link]

-

(4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem. (n.d.). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

-

PREFORMULATION STUDIES - CUTM Courseware. (n.d.). Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from [Link]

-

Solvent selection for pharmaceuticals - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Pharmaceutical preformulation. (n.d.). Retrieved from [Link]

-

Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed. (2015, April 1). Retrieved from [Link]

-

Perspectives in solubility measurement and interpretation - PMC. (n.d.). Retrieved from [Link]

-

Experimental Design Development and Characterization of Rosuvastatin Loaded Nanosuspension for Solubility Enhancement | Current Trends in Biotechnology and Pharmacy. (2023, February 20). Retrieved from [Link]

-

Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(4-Acetyl-piperazin-1-yl)acetic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

-

Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Pharmaceutical preformulation - Clinical GateClinical Gate [clinicalgate.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Functional group - Wikipedia [en.wikipedia.org]

- 11. xchemi.com [xchemi.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 18. evotec.com [evotec.com]

- 19. researchgate.net [researchgate.net]

Predictive Workflows and Experimental Validation for the Metabolic Stability of Piperazine Acetic Acid Derivatives

Executive Summary

Piperazine acetic acid derivatives are highly versatile pharmacophores utilized across diverse therapeutic areas, from mTORC1 inhibitors to CNS-active agents. However, the electron-rich nature of the piperazine nitrogens and their adjacent

Mechanistic Vulnerabilities of Piperazine Acetic Acids

The metabolic degradation of piperazine acetic acid derivatives is primarily driven by Cytochrome P450 (CYP450) enzymes and Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Understanding the regioselectivity of these biotransformations is the first step in rational drug design.

-

CYP450-Mediated Oxidation: The piperazine ring is a classic target for CYP3A4 and CYP2D6. The primary metabolic pathways include N-dealkylation and

-carbon hydroxylation. Mechanistic studies indicate that the process often initiates via hydrogen atom abstraction from the -

Phase II Conjugation: The terminal acetic acid group is highly susceptible to acyl glucuronidation. While this increases water solubility for renal excretion, acyl glucuronides can be chemically reactive, potentially binding covalently to plasma proteins and causing idiosyncratic toxicity.

Primary Phase I and Phase II metabolic pathways for piperazine acetic acids.

In Silico Predictive Frameworks

Before synthesizing novel derivatives, predictive modeling is deployed to estimate the Composite Site Lability (CSL) and intrinsic clearance (

-

Quantum Mechanical (QM) Simulations: Semi-empirical QM calculations are used to estimate the activation energy required for hydrogen abstraction at each carbon atom. By mapping these energies, we generate a "metabolic landscape" that predicts the regioselectivity of CYP3A4 metabolism 3[3].

-

Machine Learning & QSAR: Non-linear regression techniques, specifically Support Vector Machines (SVM), have proven highly effective for piperazine derivatives. By feeding 3D molecular descriptors (e.g., electrophilicity index, polar surface area) into an SVM, researchers can predict in vitro half-lives with high correlation coefficients (R > 0.84) 4[4]. Online platforms utilizing Sequential Minimal Optimization (SMO) further streamline these regression tasks 5[5].

Iterative workflow for predicting and validating metabolic stability.

Self-Validating In Vitro Microsomal Stability Protocol

To bridge the gap between in silico predictions and in vivo reality, compounds must be tested in Human Liver Microsomes (HLM). The following protocol is designed as a self-validating system : it includes internal controls that verify the integrity of the enzymes, the cofactors, and the analytical quantification in real-time.

Step-by-Step Methodology

Step 1: Matrix Preparation & Equilibration

-

Action: Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

. Spike in the piperazine acetic acid derivative to a final concentration of 1 µM (ensure DMSO -

Causality: The specific pH and

concentration mimic physiological intracellular conditions, which is essential for optimal CYP folding and catalytic function. Restricting DMSO to

Step 2: System Validation Controls (Crucial)

-

Action: Run parallel incubations with Verapamil (High Clearance Positive Control), Warfarin (Low Clearance Negative Control), and a No-NADPH control for the test compound.

-

Causality: Verapamil confirms that the CYP enzymes are active. Warfarin ensures the system does not artificially degrade stable compounds. The No-NADPH control proves that any observed degradation of the piperazine derivative is strictly CYP450-mediated, ruling out chemical instability or non-specific protein binding.

Step 3: Pre-Incubation

-

Action: Incubate the mixture in a shaking water bath at 37°C for 5 minutes prior to adding the cofactor.

-

Causality: This thermal equilibration allows the highly lipophilic piperazine derivatives to establish a binding equilibrium with the microsomal lipid bilayer and enzyme active sites, ensuring linear initial reaction kinetics.

Step 4: Reaction Initiation

-

Action: Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system prevents NADPH depletion over the 45-minute time course, which would otherwise artificially plateau the clearance rate and yield false stability data.

Step 5: Time-Course Sampling & Quenching

-

Action: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately plunge each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Causality: The 3:1 ratio of organic solvent to aqueous matrix instantly denatures the microsomal proteins, halting all enzymatic activity to provide precise kinetic snapshots. The internal standard corrects for any volumetric losses or matrix effects during subsequent extraction.

Step 6: Protein Precipitation & LC-MS/MS Analysis

-

Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

-

Causality: Centrifugation compacts the denatured protein pellet, preventing LC column clogging. Cold temperatures prevent any residual chemical degradation of unstable N-oxide metabolites prior to mass spectrometric detection.

Quantitative Structure-Metabolism Relationships

By applying the predictive models and validating them with the HLM protocol, we can observe clear structure-metabolism relationships. The table below summarizes the effect of specific structural modifications on the intrinsic half-life (

| Compound Scaffold | Structural Modification | In Silico Predicted | Experimental HLM | Primary Metabolic Liability |

| Unsubstituted Piperazine Acetic Acid | None | 12.4 | 14.8 | N-dealkylation (CYP3A4) |

| Steric Shielding | 28.5 | 25.3 | ||

| N-Trifluoromethyl Piperazine | Inductive Deactivation | 85.0 | 92.1 | Acyl Glucuronidation (UGT) |

| Bridged Piperazine (Diazabicyclo) | Conformational Restriction | >100.0 | 115.4 | Minimal Phase I |

Data synthesis demonstrating the correlation between in silico QSAR predictions 6[6] and experimental outcomes.

Strategic Structural Optimization

When a piperazine acetic acid derivative exhibits high intrinsic clearance (

-

Fluorination and Inductive Deactivation: Substituting hydrogens with fluorine atoms on the piperazine ring or adjacent alkyl groups lowers the electron density of the amine. This increases the oxidation potential, making it thermodynamically unfavorable for CYP450 to abstract an electron.

-

Steric Shielding: Introducing bulky groups (e.g.,

-methyl or cyclopropyl substituents) adjacent to the basic nitrogen sterically hinders the CYP450 heme iron from accessing the -

Conformational Restriction: Replacing the flexible piperazine ring with a bridged bicyclic system (e.g., a diazaspiro or diazabicyclo core) locks the conformation. This prevents the molecule from adopting the specific geometry required to fit into the CYP3A4 active site pocket, often resulting in a 5- to 10-fold increase in metabolic half-life.

References

- Ulenberg, S., et al. "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.

- "In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig

- "Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS." RSC Publishing.

- "Mechanism-Based Inactivation of Cytochrome P450 2D6 by 1-[(2-Ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine...

- "MetStabOn—Online Platform for Metabolic Stability Predictions." MDPI.

- "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simul

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. optibrium.com [optibrium.com]

- 4. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

synthesis protocol for (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

An Application Note and Detailed Protocol for the Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antipsychotic agents.[1] The specific substitution pattern on the piperazine ring is crucial for modulating the pharmacological properties of these molecules. This application note provides a detailed, step-by-step protocol for the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, a bifunctional piperazine derivative.

The synthesis is structured as a three-part process, commencing with the regioselective N-acetylation of 2-methylpiperazine, followed by N-alkylation with an ethyl haloacetate, and culminating in the hydrolysis of the resulting ester to yield the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also insights into the rationale behind the chosen synthetic strategy and experimental conditions.

Overall Synthetic Scheme

The synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is accomplished through a three-step sequence starting from 2-methylpiperazine.

Caption: Overall synthetic workflow.

Part 1: Synthesis of N-Acetyl-2-methylpiperazine

The initial step involves the selective acetylation of one of the nitrogen atoms in 2-methylpiperazine. Due to the presence of a methyl group, the two nitrogen atoms are not equivalent. The less sterically hindered nitrogen is the preferred site for acylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methylpiperazine | Reagent | Sigma-Aldrich |

| Acetic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ | - | - |

Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylpiperazine (10.0 g, 99.8 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride (9.4 mL, 99.8 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-methylpiperazine.

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., from 100:0 to 95:5 DCM:MeOH) to afford N-acetyl-2-methylpiperazine as a colorless oil.

Part 2: Synthesis of Ethyl (4-Acetyl-3-methyl-piperazin-1-yl)-acetate

This step involves the N-alkylation of the remaining secondary amine in N-acetyl-2-methylpiperazine with ethyl bromoacetate. The reaction is carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Acetyl-2-methylpiperazine | - | From Part 1 |

| Ethyl bromoacetate | 98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Sigma-Aldrich |

| Acetonitrile (ACN) | Anhydrous, 99.8% | Sigma-Aldrich |

Protocol

-

Reaction Setup: To a solution of N-acetyl-2-methylpiperazine (10.0 g, 70.3 mmol) in anhydrous acetonitrile (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (19.4 g, 140.6 mmol).

-

Addition of Alkylating Agent: Add ethyl bromoacetate (8.6 mL, 77.3 mmol) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (DCM:Methanol 95:5).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-acetyl-3-methyl-piperazin-1-yl)-acetate.

Purification

The crude product is typically purified by vacuum distillation or flash column chromatography on silica gel using a suitable solvent system like ethyl acetate/hexanes to yield the pure ester.

Part 3: Hydrolysis to (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Basic hydrolysis (saponification) is often preferred to avoid potential cleavage of the amide bond.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl (4-acetyl-3-methyl-piperazin-1-yl)-acetate | - | From Part 2 |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |

| Ethanol | 200 proof | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Sigma-Aldrich |

| Deionized Water | - | - |

Protocol

-

Reaction Setup: Dissolve ethyl (4-acetyl-3-methyl-piperazin-1-yl)-acetate (10.0 g, 43.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Addition of Base: Add a solution of sodium hydroxide (2.63 g, 65.7 mmol) in deionized water (20 mL) to the flask.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting ester is consumed.

-

Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Dissolve the residue in water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

Product Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product, (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.

Purification and Characterization of Final Product

The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). The purity and identity of the compound should be confirmed by analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[3]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Ethyl bromoacetate is toxic and a lachrymator. Avoid inhalation and skin contact.

-

Concentrated acids and bases are highly corrosive. Handle with extreme caution.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Purification of piperazine.

-

OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

-

MDPI. (2023, January 6). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

-

PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

SSRN. (2022, November 22). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

- Google Patents. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

- Google Patents. (n.d.). Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.

-

MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the catalytic synthesis of piperazine. Retrieved from [Link]

-

PMC. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from [Link]

-

PubMed. (2001, September 15). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

-

ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

PMC. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

-

Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

-

European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.

Sources

reaction conditions for amide coupling with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

An Application Guide to Amide Coupling with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid: Protocols and Mechanistic Insights

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective amide coupling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid with primary and secondary amines. We will delve into the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of reagent selection, and present robust, step-by-step protocols for achieving high-yield synthesis of the desired amide products. The protocols and discussions herein are designed to be self-validating by explaining the chemical rationale behind each step, empowering the user to troubleshoot and adapt these methods to their specific needs.

Introduction: The Central Role of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1] The formation of this bond via the condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow reaction, necessitating the use of "coupling reagents" to activate the carboxylic acid.[2]

The substrate in focus, (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, presents a unique profile. As a substituted piperazine derivative, it is a valuable scaffold in drug design. The presence of a methyl group at the 3-position introduces a degree of steric hindrance adjacent to the reacting carboxylic acid moiety, which can impact reaction kinetics.[3][4] Therefore, the selection of an appropriate coupling strategy is paramount to ensure efficient and clean conversion to the desired amide.

The Mechanism of Activation: A Tale of Two Reagents

Successful amide coupling hinges on the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved through two main classes of reagents: carbodiimides and onium salts.

-

Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct, terminating the reaction.[5][6] To mitigate this and reduce potential racemization of chiral centers, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[2][7]

-

Onium Salts (e.g., HATU): Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[2][6] In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[1][2] The incorporation of the 7-azabenzotriazole moiety (HOAt) leads to faster and more efficient couplings with less epimerization compared to HOBt-based reagents, making HATU particularly effective for sterically hindered or electron-deficient substrates.

Caption: General mechanisms for amide bond formation.

Reagent Selection Guide

The choice of reagents is critical for a successful coupling reaction. The table below summarizes the key components and provides recommendations tailored for the coupling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.

| Component | Recommended Reagent | Rationale & Considerations |

| Coupling Reagent | HATU (Primary) | Highly effective for sterically demanding couplings, leading to faster reactions and higher yields. Minimizes side reactions.[2][6] |

| EDC/HOBt (Alternative) | A cost-effective and widely used method. The water-solubility of the EDC and its urea byproduct simplifies workup.[8] May require longer reaction times for hindered substrates. | |

| Base | DIPEA (Diisopropylethylamine) | A non-nucleophilic, sterically hindered base that efficiently deprotonates the carboxylic acid without competing with the primary/secondary amine nucleophile.[9] An excess is used to also neutralize any acid salts present. |

| Triethylamine (TEA) | Can be used, but its smaller steric profile makes it slightly more nucleophilic than DIPEA, which could lead to side reactions in sensitive systems.[9] | |

| Solvent | DMF (Dimethylformamide) | Excellent solvating properties for a wide range of organic molecules, making it a standard choice for amide coupling.[10][11] |

| DCM (Dichloromethane) | A good alternative, particularly if the starting materials are highly soluble. It is less polar than DMF and can simplify workup.[10][12] |

Detailed Experimental Protocols

The following protocols are based on a 1.0 mmol scale. Adjustments may be necessary for different scales or specific amine substrates. Always conduct reactions in a well-ventilated fume hood.

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest yield and reaction speed, especially if the amine partner is also sterically hindered or electronically deactivated.

Materials:

-

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq, 1.0 mmol, 186.21 mg)

-

Amine (primary or secondary) (1.1 eq, 1.1 mmol)

-

HATU (1.1 eq, 1.1 mmol, 418.3 mg)

-

DIPEA (2.5 eq, 2.5 mmol, 0.44 mL)

-

Anhydrous DMF (5-10 mL)

-

Standard workup reagents (e.g., Ethyl Acetate, water, brine, 1N HCl, sat. NaHCO₃)

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF (5 mL) to dissolve the carboxylic acid.

-

Reagent Addition: Add the desired amine (1.1 eq), followed by HATU (1.1 eq).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).[8]

-

Work-up:

-

Once complete, dilute the reaction mixture with Ethyl Acetate (30 mL).

-

Wash the organic layer sequentially with water (2 x 20 mL), 5% aqueous citric acid or 1N HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide.

Protocol B: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical alternative to HATU-mediated coupling.

Materials:

-

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq, 1.0 mmol, 186.21 mg)

-

Amine (primary or secondary) (1.1 eq, 1.1 mmol)

-

EDC·HCl (1.2 eq, 1.2 mmol, 230.1 mg)

-

HOBt (1.2 eq, 1.2 mmol, 162.1 mg)

-

DIPEA (2.5 eq, 2.5 mmol, 0.44 mL)

-

Anhydrous DMF or DCM (5-10 mL)

-

Standard workup reagents

Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask, add (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

-

Dissolution: Dissolve the mixture in anhydrous DMF or DCM (5-10 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

-

Base Addition: Add DIPEA (2.5 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature and stir.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically slower than HATU couplings and may require 4-24 hours for completion.[8]

-

Work-up & Purification: Follow the same work-up and purification procedures as described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8]

Caption: General experimental workflow for amide coupling.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Steric Hindrance: The methyl group on the piperazine or bulky groups on the amine partner may slow the reaction.[3][13] | - Use HATU instead of EDC/HOBt for higher reactivity. - Increase reaction time. - Gently increase temperature (e.g., to 40-50 °C), but monitor for potential side reactions or epimerization.[3] |

| Reagent Degradation: Coupling reagents and anhydrous solvents are sensitive to moisture. | Ensure all reagents are fresh and solvents are properly dried. | |

| Side Product Formation | N-acylurea (EDC): Rearrangement of the O-acylisourea intermediate.[6] | Ensure HOBt is used. This side reaction is more prevalent if the amine is a poor nucleophile. |

| Guanidinylation (HATU): The HATU reagent can react with the amine nucleophile.[14] | Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the amine to the reaction mixture. | |

| Purification Difficulties | Residual DMF: DMF has a high boiling point and can be difficult to remove completely. | After the main work-up, co-evaporate the crude product with a high-boiling hydrocarbon like heptane or toluene under high vacuum. Alternatively, perform multiple washes with brine or LiCl solution during the work-up. |

| Byproducts co-elute: Urea or other byproducts have similar polarity to the product. | Optimize the aqueous work-up to remove as many impurities as possible before chromatography. Adjust the chromatography solvent system for better separation. |

References

-

Biosolve Shop. (n.d.). Peptide Synthesis Solvents. Retrieved from [Link]

-

Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 269-272. Retrieved from [Link]

-

Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

-

Ye, N., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5249-5252. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Ulven, T., et al. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11481-11487. Retrieved from [Link]

-

Sherwood, J., et al. (2017, March 2). The greening of peptide synthesis. Green Chemistry, 19(6), 1516-1521. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]

-

Lipshutz, B. H., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2659-2665. Retrieved from [Link]

-

Wang, Y., et al. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Organic & Biomolecular Chemistry, 20(21), 4344-4349. Retrieved from [Link]

-

Burlina, F., et al. (2012). Resins for peptide amide synthesis. ResearchGate. Retrieved from [Link]

-

Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/Chempros. Retrieved from [Link]

- Barany, G., & Lauer-Fields, J. L. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. Google Patents.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ojs.chimia.ch [ojs.chimia.ch]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

Application Note: A Reliable Protocol for the Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid from 1-acetyl-2-methylpiperazine. The described method is a nucleophilic substitution reaction utilizing sodium chloroacetate as the alkylating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, characterization guidelines, and expert insights for troubleshooting and optimization. The protocol is designed to be self-validating, with clear instructions for reaction monitoring, purification, and product confirmation.

Introduction

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is a substituted piperazine derivative. The piperazine ring is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1] The introduction of an acetic acid moiety provides a handle for further functionalization, such as amide bond formation, making the title compound a valuable building block for the synthesis of more complex molecules and potential pharmaceutical candidates.

This document outlines a robust and reproducible method for the N-alkylation of 1-acetyl-2-methylpiperazine. The synthesis is based on well-established chemical principles for the N-alkylation of secondary amines, adapted for this specific substrate.[2]

Reaction Scheme & Mechanism

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine nitrogen on the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate.

Reaction Scheme:

Figure 1: Synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid from 1-acetyl-2-methylpiperazine.

Mechanism: The reaction is facilitated by a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which solvates the cation (Na+) but not the nucleophile, thereby enhancing its reactivity. A base, potassium carbonate, acts as a proton scavenger, neutralizing the ammonium salt formed during the reaction and regenerating the free amine to prevent side reactions and drive the reaction to completion.

Experimental Protocol

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Moles | Equivalents | Amount | Supplier/Grade |

| 1-acetyl-2-methylpiperazine | 142.20 | 0.050 | 1.0 | 7.11 g | ≥98% |

| Sodium Chloroacetate | 116.48 | 0.060 | 1.2 | 6.99 g | ≥98% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.100 | 2.0 | 13.82 g | Anhydrous, ≥99% |

| N,N-Dimethylformamide (DMF) | - | - | - | 100 mL | Anhydrous, ≥99.8% |

| Ethyl Acetate (EtOAc) | - | - | - | ~300 mL | ACS Grade |

| Deionized Water | - | - | - | ~200 mL | - |

| Brine (Saturated NaCl) | - | - | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed | Granular |

| Hydrochloric Acid (HCl) | - | - | - | As needed | 2M Solution |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-acetyl-2-methylpiperazine (7.11 g, 0.050 mol), anhydrous potassium carbonate (13.82 g, 0.100 mol), and anhydrous DMF (100 mL).

-

Initiation: Begin stirring the suspension under a nitrogen atmosphere. Add sodium chloroacetate (6.99 g, 0.060 mol) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting material should be consumed within 12-16 hours.

-

Work-up (Aqueous Extraction):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 500 mL separatory funnel containing 150 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Isolation:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification & Acidification:

-

Dissolve the crude residue in 100 mL of deionized water.

-

Cool the solution in an ice bath and slowly acidify to pH ~2-3 by adding 2M HCl dropwise with stirring.

-

If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the aqueous solution to dryness under reduced pressure.

-

The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product as a white solid.

-

Visualization of Workflow & Mechanism

Caption: Experimental workflow for the synthesis of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid.

Caption: Simplified SN2 mechanism for the N-alkylation of the piperazine ring.

Expertise & Experience: Rationale and Troubleshooting

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to neutralize the acid formed but not so strong as to cause significant side reactions like hydrolysis of the acetyl group or the chloroacetate. Its insolubility in DMF can also help drive the reaction forward.

-

Solvent Selection: Anhydrous DMF is crucial. The presence of water can lead to unwanted side reactions and reduce the efficiency of the nucleophilic attack.

-

Temperature Control: The reaction temperature is maintained at 80-90 °C to provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

-

Troubleshooting - Incomplete Reaction: If TLC analysis shows significant starting material remaining after 16 hours, it could be due to impure reagents (especially wet DMF) or insufficient heating. An additional 0.2 equivalents of sodium chloroacetate could be added and the reaction stirred for another 4-6 hours.

-

Troubleshooting - Purification Issues: The final product is a zwitterionic compound, which can sometimes make extraction and purification challenging. The acidification step is critical to protonate the carboxylate, making the molecule less polar and facilitating its isolation. If the product remains oily, co-evaporation with a solvent like toluene can help remove residual water or DMF.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the acetyl methyl group, the piperazine ring protons, and the newly introduced methylene protons of the acetic acid group.

-

¹³C NMR: Confirm the presence of all expected carbon atoms, including the carbonyl carbons of the acetyl and carboxylic acid groups.

-

Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful addition of the carboxymethyl group. An [M+H]⁺ peak at m/z = 201.12 is expected.

-

FTIR: Look for characteristic stretches for the C=O of the amide and carboxylic acid, as well as the O-H stretch of the carboxylic acid.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

-

Sodium chloroacetate is toxic and corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all reagents and solvents according to their respective Safety Data Sheets (SDS).

References

-

MDPI. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

-

Bentham Science. A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Available at: [Link]

-

MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid in Peptide Synthesis

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid as a capping agent in solid-phase peptide synthesis (SPPS). The incorporation of this N-acetylated piperazine derivative can introduce unique structural and functional properties to synthetic peptides, potentially enhancing their therapeutic potential.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and introduce conformational constraints in bioactive molecules.[1] By capping a peptide with (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid, researchers can explore the impact of this moiety on receptor binding, enzymatic stability, and overall bioavailability.

This document outlines the core principles, a detailed representative protocol for its incorporation using the standard Fmoc/tBu strategy, potential challenges, and characterization methods.

Core Principles of Incorporation

The synthesis of peptides on a solid support is a cyclical process involving the sequential addition of amino acids to a growing chain.[2][3] The most prevalent method, the Fmoc/tBu strategy, relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile groups for side-chain protection.[4]

(4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid is incorporated at the final step of peptide chain elongation, following the removal of the N-terminal Fmoc group from the last amino acid. The carboxylic acid of the piperazine derivative is activated and then coupled to the free amine of the peptide, effectively capping the N-terminus.

Key Applications and Rationale

The introduction of a piperazine moiety at the N-terminus of a peptide can serve several purposes in drug design and development:

-

Peptidomimetic Scaffolding: The piperazine ring can mimic or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[5]

-

Introduction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in the peptide chain, which can be crucial for receptor binding.[5]

-

Enhanced Stability: Capping the N-terminus can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life.

-

Modulation of Physicochemical Properties: The piperazine motif can alter the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Detailed Protocol for N-Terminal Capping

This protocol describes a representative procedure for the manual solid-phase synthesis coupling of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid to a resin-bound peptide.

Materials and Reagents

| Reagent | Acronym | Purity | Supplier |

| (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid | - | ≥95% | Commercially available |

| N,N-Dimethylformamide | DMF | Peptide synthesis grade | - |

| Dichloromethane | DCM | ACS grade | - |

| Piperidine | - | Reagent grade | - |

| N,N'-Diisopropylethylamine | DIEA | Reagent grade | - |

| HATU | HATU | ≥98% | - |

| Rink Amide Resin (or other suitable resin) | - | - | - |

Experimental Workflow

Step-by-Step Procedure

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to the final deprotection step.[4]

-

Final Fmoc Deprotection:

-

Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.[4]

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

-

-

Activation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid:

-

In a separate vessel, dissolve 3 equivalents of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid and 2.9 equivalents of HATU in DMF.

-

Add 6 equivalents of DIEA to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.

-

-

Coupling to the Resin-Bound Peptide:

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[2]

-

-

Washing:

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

After cleavage, precipitate the peptide in cold diethyl ether.[2]

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC. The use of piperazine derivatives has been shown to potentially enhance signal intensity in mass spectrometry.[6][7]

-

Challenges and Considerations

-

Steric Hindrance: The methyl group at the 3-position of the piperazine ring may introduce steric hindrance, potentially slowing down the coupling reaction. To mitigate this, the use of a potent coupling reagent such as HATU is recommended. Extended coupling times or a double coupling protocol may also be beneficial.[2]

-

Aggregation-Prone Sequences: For peptides that are prone to aggregation, specialized techniques may be required to improve coupling efficiency. These can include the use of chaotropic salts or switching to a more suitable resin.[8]

Conclusion

The incorporation of (4-Acetyl-3-methyl-piperazin-1-yl)-acetic acid as an N-terminal capping agent offers a valuable strategy for modifying the properties of synthetic peptides. By following the detailed protocol and considering the potential challenges outlined in these application notes, researchers can successfully synthesize and evaluate novel peptidomimetics with potentially enhanced therapeutic profiles.

References

- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.

- XCHEMI. (n.d.). (4-ACETYL-PIPERAZIN-1-YL)-ACETIC ACID - 705941-45-3.

- Qiao, X., Sun, L., Chen, L., Zhou, Y., Yang, K., Liang, Z., Zhang, L., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(5), 541–550.

- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- ChemicalBook. (n.d.). (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID.

- PubChem. (n.d.). (4-Acetylpiperazin-1-yl)acetic acid.

- Semantic Scholar. (n.d.). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.

- Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Biovera Research. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources